molecular formula C16H13IO3 B1323966 4-Ethoxycarbonyl-3'-iodobenzophenone CAS No. 890098-43-8

4-Ethoxycarbonyl-3'-iodobenzophenone

Cat. No. B1323966
M. Wt: 380.18 g/mol
InChI Key: YVDOJZHGUATIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxycarbonyl-3’-iodobenzophenone (ECIB) is a benzophenone derivative with the chemical formula C16H13IO3 . It is a yellow solid compound that has drawn attention due to its potential applications in various fields of research and industry .


Synthesis Analysis

The synthesis of ECIB involves the reaction of 4-iodobenzoyl chloride with ethyl benzoate . The esterification of the carboxylic acid group in ethyl benzoate with the chloride group in 4-iodobenzoyl chloride leads to the formation of ECIB .


Molecular Structure Analysis

ECIB consists of a benzophenone core with an ethoxycarbonyl group (COOEt) attached at the para position of the phenyl ring. The iodine atom is also substituted at the ortho position of the benzophenone ring .


Chemical Reactions Analysis

ECIB can undergo various chemical reactions, including nucleophilic substitutions, acylations, and cross-coupling reactions. Its reactivity is influenced by the presence of the iodine atom and the carbonyl group .


Physical And Chemical Properties Analysis

  • Purity : 97%

Scientific Research Applications

Compartmentalization in Sphagnum

4-Ethoxycarbonyl derivatives have been identified in sphagnum species. A study found [E]-4-ethoxycarbonyl-3-(4′-hydroxyphenyl)-but-2-en-1-carboxylic acid in Sphagnum magellanicum, highlighting its importance in plant biochemistry and possible biotechnological applications (Rasmussen, Wolff, & Rudolph, 1995).

Synthesis of Hydroxybenzoic and Hydroxynaphthoic Acids

Alkali metal salts of ethylcarbonic acid have been used in the carboxylation of phenol, leading to the synthesis of hydroxybenzoic and hydroxynaphthoic acids. This research provides a new method for synthesizing these compounds, which have broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Antitubulin Agents in Cancer Research

Novel compounds containing 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene skeletons, with ethoxycarbonyl groups, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds showed promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells (Romagnoli et al., 2020).

Synthesis of Hexahydroindeno[1,2-d]azepine

The synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine demonstrates the utility of ethoxycarbonyl derivatives in the synthesis of complex organic molecules, which can serve as intermediates for pharmaceuticals and other chemical products (Kimura & Morosawa, 1979).

Environmental Studies

Studies involving nonylphenol and nonylphenol ethoxylates, which include ethoxycarbonyl groups, focus on their environmental impact, particularly in water, sewage sludge, and biota. This research is crucial for understanding the environmental fate and effects of these compounds (Wahlberg, Renberg, & Wideqvist, 1990).

Synthesis of Benzo[b]thiophene Derivatives

Research on the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophenes has led to the synthesis of various benzo[b]thiophene derivatives, demonstrating the versatility of ethoxycarbonyl derivatives in organic synthesis (Kharizomenova et al., 1984).

Mesomorphic Properties of Alkoxyphenoxycarbonyl Compounds

The study of 4-(4-alkoxyphenoxycarbonyl)phenyl 3-alkoxy-4-cyanobenzoates, including those with ethoxycarbonyl groups, has contributed to the understanding of the mesomorphic properties of these compounds. This is significant in the field of liquid crystal research (Okamoto, Umeda, & Takenaka, 1998).

Ferroelectric Liquid Crystals Research

The synthesis of novel ferroelectric liquid crystals, including those with ethoxycarbonyl groups, has implications for the development of advanced materials with unique electro-optical properties (Xu, 1999).

Anticancer Activity of Benzofuran Derivatives

In the field of medicinal chemistry, benzofuran derivatives containing ethoxycarbonyl groups have been synthesized and evaluated for their anticancer activity. This research contributes to the development of new potential cancer therapies (Romagnoli et al., 2015).

Organic Synthesis Applications

The reduction of o-hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives highlights the role of these compounds in facilitating specific organic reactions, relevant to both academic research and industrial applications (Minami & Kijima, 1979).

Safety And Hazards

ECIB should be handled with care due to its potential reactivity. It is essential to follow standard laboratory safety protocols, including wearing appropriate protective gear and working in a well-ventilated area .

properties

IUPAC Name

ethyl 4-(3-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOJZHGUATIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641530
Record name Ethyl 4-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonyl-3'-iodobenzophenone

CAS RN

890098-43-8
Record name Ethyl 4-(3-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.